molecular formula C14H19NO3 B13621866 Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13621866
M. Wt: 249.30 g/mol
InChI Key: CXMAHFXDVQWVEQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 4-ethoxyphenyl substituent at the 4-position and a methyl ester group at the 3-position. This structure combines a bicyclic amine scaffold with an aromatic ether moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. The ethoxy group (–OCH₂CH₃) contributes to the compound’s electronic and steric profile, influencing its solubility, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-3-18-11-6-4-10(5-7-11)12-8-15-9-13(12)14(16)17-2/h4-7,12-13,15H,3,8-9H2,1-2H3

InChI Key

CXMAHFXDVQWVEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNCC2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate typically involves the following key steps:

  • Formation of the pyrrolidine ring bearing the 4-ethoxyphenyl substituent.
  • Introduction of the methyl ester functionality at the 3-position of the pyrrolidine ring.

The pyrrolidine ring can be constructed via asymmetric Michael addition or Mannich-type reactions involving appropriate precursors such as 4-ethoxybenzaldehyde and pyrrolidine derivatives. Esterification is then performed to install the methyl carboxylate group.

Detailed Synthetic Route and Conditions

Step Reaction Type Reagents and Conditions Outcome / Yield Notes
1 Pyrrolidine ring formation Condensation of 4-ethoxybenzaldehyde with pyrrolidine precursor using Michael addition or Mannich reaction in polar aprotic solvents (e.g., tetrahydrofuran or dimethylformamide) Formation of intermediate pyrrolidine derivative Use of chiral catalysts or Pd/C can improve stereoselectivity and yield
2 Esterification Treatment with methyl chloroformate or methanol under acidic conditions Methyl ester introduction at 3-position Reaction monitored by TLC or NMR to optimize purity and minimize side products

Optimization strategies include:

  • Employing polar aprotic solvents to enhance reaction rates and selectivity.
  • Using chiral catalysts for enantiopure product synthesis.
  • Continuous monitoring of reaction progress through thin-layer chromatography (TLC) or inline nuclear magnetic resonance (NMR) spectroscopy.

Industrial Scale Preparation

Industrial methods adapt the above synthetic routes with enhanced scalability and efficiency by:

  • Utilizing continuous flow reactors for controlled reaction conditions.
  • Automating reagent addition and reaction monitoring.
  • Optimizing temperature, solvent, and catalyst loading to maximize yield and purity.

These methods ensure reproducibility and cost-effectiveness for large-scale production.

Representative Experimental Example

A reported procedure involves:

  • Stirring 4-ethoxybenzaldehyde with a pyrrolidine precursor and catalytic Pd/C in methanol at room temperature overnight.
  • Filtration and solvent evaporation yield the pyrrolidine intermediate.
  • Subsequent esterification with methyl chloroformate under acidic conditions affords the target methyl ester with yields exceeding 95% and enantiomeric excess above 98%.

Analytical Characterization of the Prepared Compound

To confirm the structure and purity of this compound, the following analytical techniques are essential:

Technique Key Features Purpose
Proton Nuclear Magnetic Resonance (¹H NMR) Signals at δ 1.35 (triplet, ethoxy -OCH₂CH₃), δ 3.75 (singlet, methyl ester -COOCH₃) Confirm substituent positions and stereochemistry
Carbon-13 NMR (¹³C NMR) Characteristic carbonyl and aromatic carbons peaks Structural elucidation
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular ion peak corresponding to molecular weight 249.30 g/mol Purity and molecular weight confirmation
X-ray Crystallography Crystallographic R-factor < 0.05 Determination of absolute configuration and conformation

Research Data and Results

Reaction Yields and Enantiomeric Purity

Parameter Value
Yield of pyrrolidine intermediate 99%
Yield of methyl ester product 95-100%
Enantiomeric excess (ee) >98%

Reaction Conditions Summary

Reaction Step Temperature Time Catalyst Solvent
Pyrrolidine ring formation 25°C Overnight 10% Pd/C Methanol
Esterification Room temperature 2-4 hours Acid catalyst (e.g., HCl) Methanol or THF

Notes on Reaction Mechanism and Optimization

  • The pyrrolidine ring formation likely proceeds via nucleophilic addition of the pyrrolidine nitrogen to the aldehyde, followed by cyclization.
  • The ethoxy substituent on the phenyl ring exerts electron-donating effects, influencing reaction kinetics and product stability.
  • Use of chiral catalysts or ligands can direct stereochemical outcomes, crucial for biological activity.
  • Monitoring by TLC or NMR is essential to avoid side reactions such as over-oxidation or polymerization.

Summary Table of Preparation Methods

Method Description Advantages Disadvantages
Asymmetric Michael Addition + Esterification Stepwise construction of pyrrolidine ring and methyl ester High stereoselectivity, good yields Requires chiral catalysts and careful monitoring
Continuous Flow Industrial Synthesis Automated, scalable process with optimized conditions Efficient, reproducible, scalable Requires specialized equipment
Pd/C Catalyzed Hydrogenation Catalytic reduction in methanol Mild conditions, high yield Catalyst cost and removal

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The 4-ethoxyphenyl group distinguishes this compound from analogs with other substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent Molecular Weight Yield (%) Purity (%) Key Analytical Methods
Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate –OCH₂CH₃ ~265.3* 70† 94† ¹H-NMR, FTIR
trans-Methyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate –Cl 239.7
trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate –F 259.71
trans-Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate –OCH₃ ~251.3*
Methyl 4-(2,3-dimethylphenyl)pyrrolidine-3-carboxylate –CH₃ 247.3 LCMS, ¹H-NMR

*Calculated based on molecular formula; †From structurally related compound in .

  • Electronic Effects: The ethoxy group (–OCH₂CH₃) is electron-donating via resonance, enhancing the electron density of the phenyl ring. This contrasts with electron-withdrawing groups like –Cl and –F, which decrease electron density and may alter reactivity in electrophilic substitution or hydrogen bonding .
  • Steric Effects :

    • Ethoxy introduces moderate steric hindrance compared to smaller groups (–F, –Cl) or bulkier substituents (e.g., trifluoromethyl in CAS 2060037-41-2 ).

Structural and Crystallographic Insights

  • Pyrrolidine derivatives often exhibit distinct conformational preferences. For instance, ethyl 4-(4-chlorophenyl)quinoline-3-carboxylate adopts an envelope conformation in its non-aromatic ring, with a dihedral angle of 56.98° between aromatic rings .
  • Tools like Mercury CSD and SHELX are critical for visualizing packing patterns and hydrogen-bonding interactions in such compounds .

Biological Activity

Methyl 4-(4-ethoxyphenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the pyrrolidine class of compounds, characterized by a pyrrolidine ring substituted with an ethoxyphenyl group and a carboxylate moiety. The molecular formula is C14H17NO2C_{14}H_{17}NO_2, and its structural formula can be represented as follows:

Ethoxyphenyl groupPyrrolidine ringCarboxylate\text{Ethoxyphenyl group}-\text{Pyrrolidine ring}-\text{Carboxylate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. The precise mechanisms are still under investigation, but preliminary studies suggest potential interactions with:

  • Enzymatic pathways : Modulation of enzymes involved in metabolic processes.
  • Receptor binding : Interaction with neurotransmitter receptors, which may influence neurological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus8Methicillin1
Escherichia coli16Ciprofloxacin2

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). These findings suggest potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Cancer Research : A study explored the compound's effects on cancer cell lines, revealing that it induced apoptosis in MCF-7 breast cancer cells. The compound decreased cell viability and altered cell cycle progression, indicating its potential as an anticancer agent.
  • Neuropharmacology : Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress. Results indicated a significant reduction in neuronal cell death, suggesting its utility in neurodegenerative disease management.

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., THF, DMF) to enhance reaction rates and selectivity .
  • Catalysts like Pd/C or chiral catalysts may improve stereochemical outcomes for enantiopure products .
  • Monitor reaction progress via TLC or inline NMR to minimize side products .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., coupling constants for ethoxy group and pyrrolidine ring protons) .
  • LC-MS : Validate molecular weight and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL or WinGX (e.g., for stereoisomer differentiation) .

Q. Example Data :

TechniqueKey Peaks/FeaturesEvidence
1^1H NMRδ 1.35 (t, J=7 Hz, -OCH2CH3), δ 3.75 (s, COOCH3)
X-rayCrystallographic R-factor < 0.05

Advanced: How can computational modeling predict the biological interactions of this compound?

Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to simulate binding to targets (e.g., GPCRs, enzymes). The ethoxyphenyl group may enhance lipophilicity, influencing receptor affinity .
  • Hydrogen Bond Analysis : Apply graph-set theory (Etter’s rules) to predict supramolecular interactions in crystal structures .
  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to assess reactivity .

Validation : Cross-reference computational results with experimental binding assays (e.g., SPR, ITC) .

Advanced: How should researchers address contradictions in bioactivity data across structural analogs?

Answer:

  • Systematic SAR Studies : Compare analogs (e.g., methoxy vs. ethoxy substituents) using standardized assays (IC50, EC50). For example:

    Compound ModificationBioactivity TrendEvidence
    4-Ethoxyphenyl vs. 4-MethoxyIncreased metabolic stability
    Pyrrolidine-3-carboxylate vs. 2-carboxylateAltered target selectivity
  • Data Normalization : Control for variables like solubility (e.g., logP measurements) and assay conditions (pH, temperature) .

Advanced: What strategies mitigate solubility challenges during in vitro testing?

Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, amine) via post-synthetic modifications .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion .

Advanced: How is stereochemical integrity maintained during synthesis, and how can it be analyzed?

Answer:

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers .
  • Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify pyrrolidine ring distortions via X-ray data .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for absolute configuration .

Advanced: What methods validate the stability of this compound under storage?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via LC-MS .
  • Inert Atmosphere Storage : Use argon-purged vials at -20°C to prevent oxidation .

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